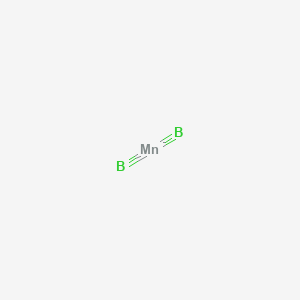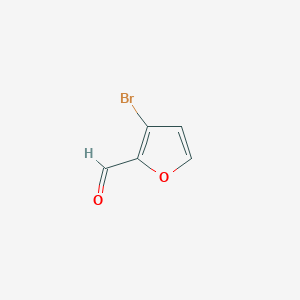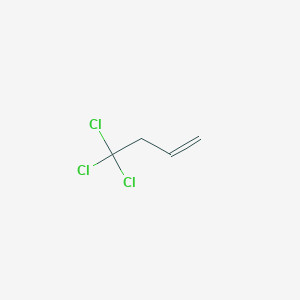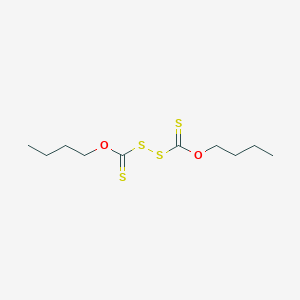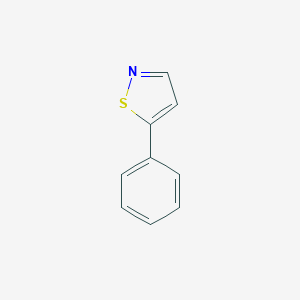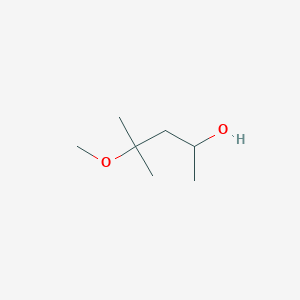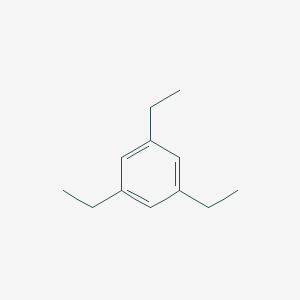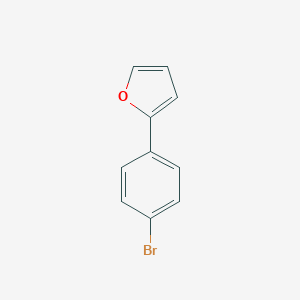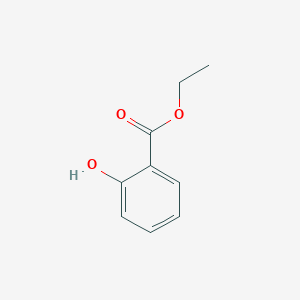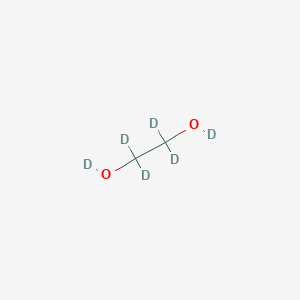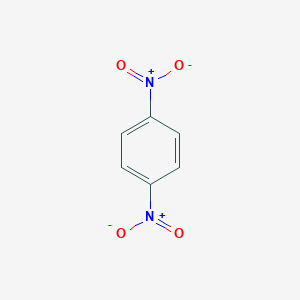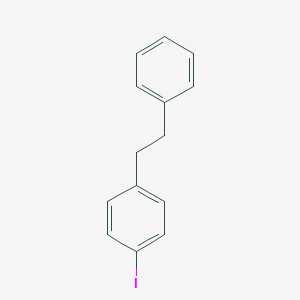
1-(4-Iodophenyl)-2-phenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-2-phenylethane, also known as 4-iodo-phenyl-phenylethane or 4-IPE, is a chemical compound that belongs to the family of phenylethanes. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has attracted the attention of researchers due to its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane is based on its ability to bind selectively to DAT in the brain. The binding of 4-IPE to DAT blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
生化和生理效应
The biochemical and physiological effects of 1-(4-Iodophenyl)-2-phenylethane are primarily related to its interaction with DAT in the brain. The binding of 4-IPE to DAT leads to an increase in extracellular dopamine levels, which can affect various neurotransmitter systems such as glutamate, GABA, and acetylcholine. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
实验室实验的优点和局限性
The use of 1-(4-Iodophenyl)-2-phenylethane as a radioligand for imaging studies of DAT has several advantages. Firstly, it allows for the non-invasive imaging of DAT in vivo, which is important for understanding the pathophysiology of various neuropsychiatric disorders. Secondly, it has high selectivity and affinity for DAT, which allows for accurate measurement of DAT density and function. However, there are also some limitations to the use of 4-IPE, such as its short half-life, which requires the use of high specific activity radioligands, and its potential for non-specific binding to other proteins in the brain.
未来方向
There are several future directions for research on 1-(4-Iodophenyl)-2-phenylethane. Firstly, there is a need for the development of new radioligands with improved properties such as longer half-life and higher specificity for DAT. Secondly, there is a need for further investigation of the role of DAT in various neuropsychiatric disorders such as addiction, depression, and schizophrenia. Thirdly, there is a need for the development of new therapeutic agents that target DAT, which could have potential applications in the treatment of these disorders. Finally, there is a need for further investigation of the biochemical and physiological effects of 4-IPE on other neurotransmitter systems in the brain.
合成方法
The synthesis of 1-(4-Iodophenyl)-2-phenylethane can be achieved through several methods. One of the most common methods involves the reaction between 4-iodoacetophenone and benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. Another method involves the reaction between 4-iodoacetophenone and benzene in the presence of a strong base such as sodium hydride.
科学研究应用
1-(4-Iodophenyl)-2-phenylethane has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, which is involved in various neurological processes such as reward, motivation, and movement control. The use of 4-IPE as a radioligand has allowed researchers to study the distribution and function of DAT in vivo, which has important implications for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, addiction, and depression.
属性
CAS 编号 |
14310-25-9 |
|---|---|
产品名称 |
1-(4-Iodophenyl)-2-phenylethane |
分子式 |
C14H13I |
分子量 |
308.16 g/mol |
IUPAC 名称 |
1-iodo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
CTNREHGTRZZBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
其他 CAS 编号 |
14310-25-9 |
同义词 |
4-Iodo-1-(2-phenylethyl)benzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




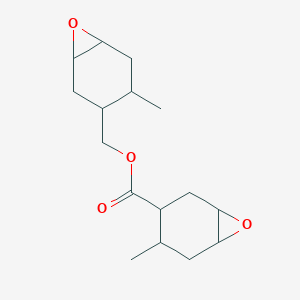
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
